Pipenzolate Bromide

Catalog No.
S539728
CAS No.
125-51-9
M.F
C22H28BrNO3
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipenzolate Bromide

CAS Number

125-51-9

Product Name

Pipenzolate Bromide

IUPAC Name

(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate bromide

Molecular Formula

C22H28BrNO3

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1

InChI Key

XEDCWWFPZMHXCM-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-ethyl-3-hydroxy-1-methylpiperidinium bromide benzilate, AN 1111, Ila-Med, pipenzolate, pipenzolate bromide, Piptal

Canonical SMILES

CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]

The exact mass of the compound Pipenzolate bromide is 433.1253 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758221. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pipenzolate bromide is a synthetic quaternary ammonium antimuscarinic agent utilized primarily as an active pharmaceutical ingredient (API) for gastrointestinal spasmolytic formulations and as a reference standard in cholinergic receptor binding assays [1]. Structurally, it features a permanently charged nitrogen atom and an ester linkage, which dictates its high aqueous solubility and negative partition coefficient (LogP = -0.55) [2]. These physicochemical properties restrict its ability to cross the blood-brain barrier, localizing its anticholinergic activity to peripheral smooth muscle and secretory glands[1]. For industrial procurement, its value proposition lies in its predictable peripheral muscarinic antagonism without the central nervous system (CNS) liability associated with traditional tertiary amine alkaloids [3].

Substituting pipenzolate bromide with tertiary amine antimuscarinics, such as atropine or scopolamine, fundamentally alters the safety and application profile because tertiary amines readily penetrate the central nervous system, causing sedation, confusion, and memory impairment[1]. While other quaternary ammonium compounds like propantheline bromide share the inability to cross the blood-brain barrier, they are not directly interchangeable in formulation or clinical effect. Propantheline exhibits a more profound suppression of salivary secretion (exacerbating dry mouth) and can induce unpredictable, paradoxical acceleration of gastric emptying in certain patient subsets[2]. Furthermore, pipenzolate bromide’s specific ester structure makes it highly sensitive to both acid- and base-catalyzed hydrolysis, requiring distinct pH-controlled formulation strategies that cannot be generalized from non-ester analogs [3].

Lipophilicity and Blood-Brain Barrier Exclusion

The permanent positive charge of pipenzolate bromide results in a highly hydrophilic profile, quantified by a LogP of -0.55[1]. In head-to-head structural comparisons, tertiary amine antimuscarinics like atropine possess a positive LogP (approximately 1.8), allowing rapid diffusion across the lipid-rich blood-brain barrier[2]. This quantitative difference in lipophilicity means pipenzolate bromide achieves peripheral muscarinic receptor antagonism without the central nervous system toxicity (e.g., delirium, cognitive impairment) inherent to lipophilic analogs[2].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP = -0.55
Comparator Or BaselineAtropine (LogP ~ 1.8)
Quantified Difference>2.3 log unit difference, preventing BBB penetration
ConditionsComputational and experimental ADMET profiling

Procurement of this API is essential for pediatric, geriatric, or sensitive patient formulations where central anticholinergic side effects must be strictly eliminated.

Hydrolytic Stability and Excipient Compatibility

Pipenzolate bromide contains a susceptible ester linkage that dictates its shelf-life and excipient compatibility. Forced degradation studies demonstrate that the compound undergoes rapid hydrolysis into benzilic acid derivatives and piperidinium alcohol when exposed to 0.1 M HCl or 0.01 M NaOH [1]. Compared to non-ester antispasmodics which tolerate broad pH ranges, pipenzolate bromide requires strict formulation within a neutral to slightly acidic window and is incompatible with strongly alkaline tableting excipients [1].

Evidence DimensionChemical stability under pH stress
Target Compound DataRapid degradation in 0.1 M HCl and 0.01 M NaOH
Comparator Or BaselineNon-ester antimuscarinics (Stable across broader pH ranges)
Quantified DifferenceAbsolute requirement for pH buffering and alkaline-excipient exclusion
ConditionsForced degradation LC-UV stability-indicating assays

Formulators and procurement teams must select compatible, non-alkaline binders and buffers to ensure API stability and regulatory shelf-life compliance.

Predictability of Gastric Emptying vs. Propantheline

While both pipenzolate bromide and propantheline bromide are quaternary ammonium antispasmodics, their effects on gastrointestinal motility differ quantitatively. Clinical motility studies utilizing radiolabeled liquid meals show that while 15 mg of propantheline delays gastric emptying, doses of 30 mg can cause paradoxical acceleration of emptying in a subset of subjects [1]. Pipenzolate bromide, conversely, provides a more consistent dose-dependent suppression of gastric motility and acid secretion without the extreme, unpredictable motility shifts or the severe salivary suppression (antisialagogue effect) seen with high-dose propantheline [2].

Evidence DimensionGastric motility response
Target Compound DataConsistent dose-dependent motility suppression
Comparator Or BaselinePropantheline Bromide (30 mg doses induce paradoxical gastric emptying acceleration in some subjects)
Quantified DifferenceElimination of paradoxical motility acceleration and reduction in severe salivary suppression
ConditionsIn vivo gastric emptying tracking via gamma camera

Buyers formulating GI therapeutics should select pipenzolate bromide to achieve more predictable pharmacokinetic absorption of co-administered drugs and better patient tolerability.

Aqueous Solubility for High-Throughput Screening (HTS)

In primary high-throughput screening (HTS) assays evaluating cholinergic signaling, the solubility of the reference antagonist is critical to avoid solvent-induced artifacts. Because pipenzolate bromide is a quaternary ammonium salt, it is freely soluble in water [1]. This contrasts with many lipophilic tertiary amine antagonists that require DMSO or other organic co-solvents for complete dissolution, which can perturb cell membranes in sensitive fluorescence-based cell assays.

Evidence DimensionAssay solvent requirement
Target Compound Data100% aqueous buffer compatible
Comparator Or BaselineLipophilic tertiary amine antagonists (Require DMSO/organic co-solvents)
Quantified DifferenceElimination of organic co-solvents in cell-based screening media
ConditionsFluorescence-based cell-based primary HTS assays

Laboratory procurement teams should prioritize this compound as a reference standard for in vitro muscarinic assays to ensure baseline data is free from solvent interference.

Peripheral GI Antispasmodic Therapeutics

Due to its negative LogP and inability to cross the BBB, pipenzolate bromide is the optimal API for oral and injectable formulations targeting peptic ulcers and visceral spasms where central anticholinergic side effects must be avoided [1].

Combination Sedative-Antispasmodic Formulations

Its predictable peripheral action makes it highly suitable for co-formulation with central sedatives (e.g., phenobarbital), allowing formulators to cleanly separate the peripheral antispasmodic effect from the central sedative effect[2].

Stability-Indicating Analytical Method Development

Because of its specific sensitivity to acid and base-catalyzed ester hydrolysis, it is an ideal benchmark substrate for developing and validating stability-indicating liquid chromatography (LC) methods in pharmaceutical quality control[3].

Reference Standard in Cholinergic HTS Assays

Its high aqueous solubility and permanent positive charge make it a preferred muscarinic receptor antagonist reference standard in fluorescence-based, cell-based high-throughput screening, eliminating the need for membrane-disrupting organic co-solvents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

433.12526 Da

Monoisotopic Mass

433.12526 Da

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

179.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JPX41DUS2B

Related CAS

13473-38-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

125-51-9

Wikipedia

Pipenzolate_bromide

Dates

Last modified: 08-15-2023
1: Elzanfaly ES, Hegazy MA, Saad SS, Salem MY, Abd El Fattah LE. Validated green high-performance liquid chromatographic methods for the determination of coformulated pharmaceuticals: a comparison with reported conventional methods. J Sep Sci. 2015 Mar;38(5):757-63. doi: 10.1002/jssc.201401151. Epub 2015 Jan 27. PubMed PMID: 25545351.
2: Yaris F, Yaris E, Kadioglu M, Ulku C, Kesim M, Kalyoncu NI. Normal pregnancy outcome following inadvertent exposure to rosiglitazone, gliclazide, and atorvastatin in a diabetic and hypertensive woman. Reprod Toxicol. 2004 Jun;18(4):619-21. PubMed PMID: 15135857.
3: Kurtoglu S, Caksen H, Poyrazoglu MH. Neonatal poisonings in middle Anatolia of Turkey: an analysis of 72 cases. J Toxicol Sci. 2000 May;25(2):115-9. PubMed PMID: 10845189.
4: Buch NA, Bashir SA. Medical practitioners and their practices in acute diarrhea. Indian Pediatr. 1997 Jun;34(6):530-4. PubMed PMID: 9410827.
5: Tahir KI. Return to Pakistan of pipenzolate plus phenobarbitone. Lancet. 1992 Feb 22;339(8791):498. PubMed PMID: 1346854.
6: Bickerstaff KI, Garberoglio CA, Baker AL, Moossa AR. Hormonal control of biliary lipid secretion in dogs. Ann Surg. 1983 Aug;198(2):168-71. PubMed PMID: 6135393; PubMed Central PMCID: PMC1353075.
7: Garberoglio CA, Richter HM 3rd, Henarejos A, Moossa AR, Baker AL. Pharmacological and physiological doses of insulin and determinants of bile flow in dogs. Am J Physiol. 1983 Jul;245(1):G157-63. PubMed PMID: 6135350.
8: René E, Danzinger RG, Hofmann AF, Nakagaki M. Pharmacologic effect of somatostatin on bile formation in the dog. Enhanced ductular reabsorption as the major mechanism of anticholeresis. Gastroenterology. 1983 Jan;84(1):120-9. PubMed PMID: 6128285.
9: Finkbeiner AE, Bissada NK, Welch LT. Uropharmacology: part VI. Parasympathetic depressants. Urology. 1977 Nov;10(5):503-10. Review. PubMed PMID: 21482.
10: Burgener FA, Fischer HW, Adams JT, Schabel SI, Plume SK. Pharmaco-cholangiography with anticholinergic drugs in the dog. Br J Radiol. 1976 Sep;49(585):769-75. PubMed PMID: 963385.
11: Attwood D. Aggregation of antiacetylcholine drugs in aqueous solution: micellar properties of some diphenylmethane derivatives. J Pharm Pharmacol. 1976 May;28(5):407-9. PubMed PMID: 6747.
12: Terrar DA. Influence of SKF-525A congeners, strophanthidin and tissue-culture media on desensitization in frog skeletal muscle. Br J Pharmacol. 1974 Jun;51(2):259-68. PubMed PMID: 4155972; PubMed Central PMCID: PMC1776737.
13: Bock OA, Bank S, Marks IN, Moshal MG, Groll A, Loxton A, Dines M. Effect of propantheline bromide and pipenzolate bromide upon exocrine pancreatic secretion. Gastroenterology. 1968 Aug;55(2):199-203. PubMed PMID: 5663086.
14: Vincent PC, Fenton BH, Beeston D. The effect of pipenzolate on gastric secretion in man. Med J Aust. 1967 Mar 18;1(11):546-8. PubMed PMID: 6067123.
15: Duggan JM. A controlled trial of an anticholinergic drug, pipenzolate methylbromide ("piptal"), in the management of peptic ulcer. Med J Aust. 1965 Nov 13;2(20):826-7. PubMed PMID: 5322371.
16: HEULLY F, DORNIER R, FONDER A, BAUZON M, MESSENET M. [1st clinical trials of a new parasym-patholytic: the bromomethylate of N-ethyl-3-piperidyl benzilate (or compound AN 1111 or Piptal) in the treatment of peptic ulcer]. Rev Med Nancy. 1961 Jun;86:602-12. French. PubMed PMID: 13713987.
17: DAVIS JE, BIEL L Jr. The action of pipenzolate methylbromide on the bladder as determined by cystometric study. J Urol. 1959 Nov;82:596-9. PubMed PMID: 13814467.
18: PIPENZOLATE methylbromide. J Am Med Assoc. 1957 May 18;164(3):280-1. PubMed PMID: 13415979.
19: GADEK RJ, POMERANZE J. The treatment index of JB 323 (piptal) in peptic ulcer. Am Pract Dig Treat. 1957 Jan;8(1):73-7. PubMed PMID: 13381891.
20: RIESE JA. Peptic ulcer management with JB 323 (piptal) a new anticholinergic. Am J Gastroenterol. 1955 Mar;23(3):223-7. PubMed PMID: 14349937.

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